5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles It is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation of 3-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boron-hydride species.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which are present in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boron atom bonded to a phenyl group, but lacks the dioxaborinane ring structure.
Pinacolborane: Contains a boron atom bonded to a pinacol group, similar to the dioxaborinane ring but without the phenyl substitution.
Boronic Esters: General class of compounds containing boron-oxygen bonds, similar in reactivity but varying in structure.
Uniqueness
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is unique due to its specific ring structure incorporating both boron and oxygen atoms, along with a substituted phenyl group
Properties
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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